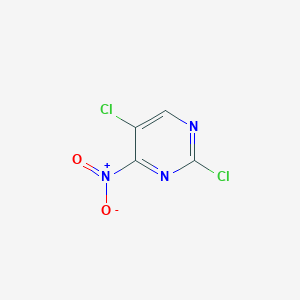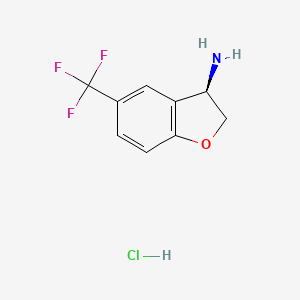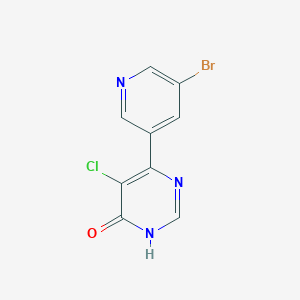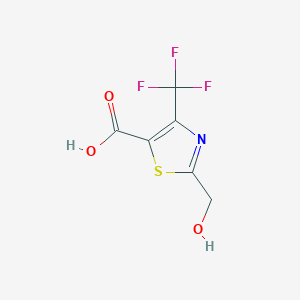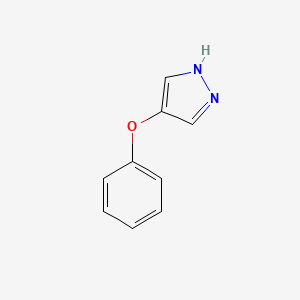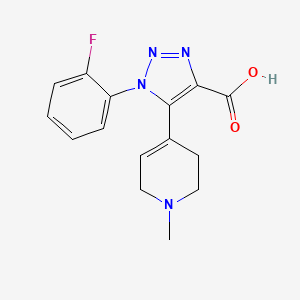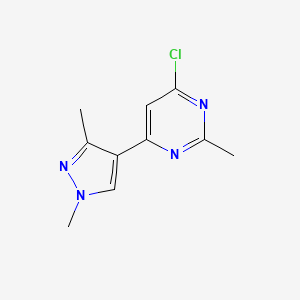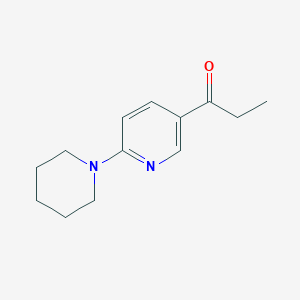
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a propanone group at the 1-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-on beinhaltet typischerweise die Reaktion von 3-Pyridincarboxaldehyd mit Piperidin in Gegenwart eines geeigneten Katalysators. Die Reaktion verläuft über einen Kondensationsmechanismus, gefolgt von einer Reduktion, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, und die Reaktion wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Der Pyridinring kann elektrophile oder nucleophile Substitutionsreaktionen[][3] eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden üblicherweise verwendet.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.
Substitution: Halogenierungsmittel oder Nucleophile wie Amine und Thiole werden unter geeigneten Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Als Leitstruktur bei der Medikamentenentwicklung für verschiedene therapeutische Ziele erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
- 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanon
- 1-(3-Pyridyl)-2-propanon
- 1-(4-Piperidinyl)pyridin-3-yl)propan-1-on
Vergleich: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-on ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Wirkmechanismus
The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanone
- 1-(3-Pyridyl)-2-propanone
- 1-(4-Piperidinyl)pyridin-3-yl)propan-1-one
Comparison: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-(6-piperidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-2-12(16)11-6-7-13(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
MNVIIGWIILDJSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



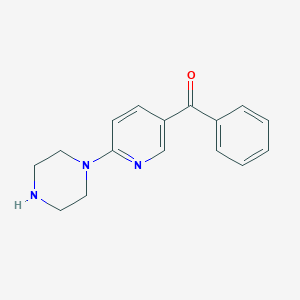
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

